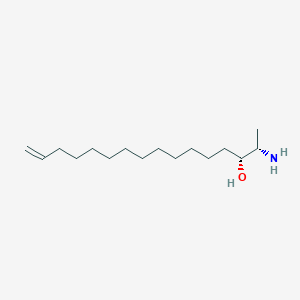Obscuraminol F
CAS No.: 350485-01-7
Cat. No.: VC7886378
Molecular Formula: C16H33NO
Molecular Weight: 255.44 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 350485-01-7 |
|---|---|
| Molecular Formula | C16H33NO |
| Molecular Weight | 255.44 g/mol |
| IUPAC Name | (2S,3R)-2-aminohexadec-15-en-3-ol |
| Standard InChI | InChI=1S/C16H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h3,15-16,18H,1,4-14,17H2,2H3/t15-,16+/m0/s1 |
| Standard InChI Key | BBZHHOGHQKXCRQ-JKSUJKDBSA-N |
| Isomeric SMILES | C[C@@H]([C@@H](CCCCCCCCCCCC=C)O)N |
| SMILES | CC(C(CCCCCCCCCCCC=C)O)N |
| Canonical SMILES | CC(C(CCCCCCCCCCCC=C)O)N |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
Obscuraminol F features a 16-carbon saturated hydrocarbon chain with a vicinal amino alcohol group at the C2 and C3 positions. The stereochemical configuration (2S,3R) is critical for its bioactivity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and Mosher’s analysis. Unlike analogs such as Obscuraminol B, which contains two double bonds, Obscuraminol F’s fully saturated backbone enhances its stability but reduces its hydrophobicity compared to brominated derivatives like Obscuraminol A.
Table 1: Structural and Physicochemical Properties of Obscuraminol F
| Property | Value |
|---|---|
| IUPAC Name | (2S,3R)-2-aminohexadec-15-en-3-ol |
| Molecular Formula | C₁₆H₃₃NO |
| Molecular Weight | 255.44 g/mol |
| Solubility | Chloroform, DMSO, acetone |
| Stereochemistry | 2S,3R configuration |
The compound’s solubility profile necessitates dissolution in organic solvents (e.g., DMSO) prior to biological assays, with final solvent concentrations ≤0.1% to avoid cytotoxicity.
Synthetic and Isolation Strategies
Obscuraminol F is often isolated as a diacetyl derivative to enhance stability during characterization. Synthetic routes typically involve stereoselective methods such as asymmetric catalysis (e.g., Sharpless epoxidation) to preserve chiral integrity. Industrial production scales these protocols, incorporating purification steps like chiral chromatography (e.g., Chiralpak AD-H columns) to ensure stereochemical purity.
Bioactivity and Mechanism of Action
Cytotoxic Effects
Obscuraminol F demonstrates moderate cytotoxicity against murine and human cancer cell lines, with IC₅₀ values consistently around 0.5 μg/mL. Comparative studies indicate conserved mechanisms with Halaminol D, despite structural differences, suggesting shared molecular targets in apoptosis or cell cycle regulation.
Putative Molecular Targets
Preliminary research implicates Obscuraminol F in modulating membrane-bound enzymes and receptors, potentially disrupting signal transduction pathways such as MAPK/ERK or NF-κB. Competitive binding assays and siRNA silencing in P388 cells have identified preliminary interactions with kinase domains, though exact targets remain under investigation.
Comparative Analysis with Structural Analogs
Structural Divergence in the Obscuraminol Family
Obscuraminol F’s saturated backbone contrasts with the brominated indole rings of Obscuraminol A and the shorter carbon chains of Halaminols. These structural differences correlate with varied bioactivity: Obscuraminol A’s guanidine moieties enhance antimicrobial effects, while Halaminols exhibit reduced hydrophobicity and altered membrane permeability.
Table 2: Bioactivity Comparison of Obscuraminol Derivatives
| Compound | Key Structural Feature | Primary Bioactivity |
|---|---|---|
| Obscuraminol F | Saturated 16-carbon chain | Cytotoxicity (IC₅₀ ~0.5 μg/mL) |
| Obscuraminol A | Brominated indole rings | Antimicrobial, cytotoxicity |
| Halaminol D | 14-carbon chain | Cytotoxicity (IC₅₀ ~0.7 μg/mL) |
Research Applications and Methodological Considerations
Biomedical Applications
Obscuraminol F serves as a scaffold for synthesizing derivatives with enhanced pharmacokinetic profiles. Recent studies explore its utility in drug delivery systems, leveraging its amine group for conjugation with nanoparticles.
Stability and Reproducibility Protocols
Long-term stability requires storage at -20°C under argon, with LC-MS monitoring to detect degradation. Dose-response experiments recommend a 0.1–100 µM range, validated through orthogonal assays to ensure reproducibility.
Challenges and Future Directions
Addressing Contradictory Findings
Discrepancies in solubility and mechanism-of-action studies necessitate standardized protocols, including USP-grade solvents and saturation shake-flask methods. Meta-analyses pooling data from independent studies are critical to identifying consensus pathways.
Expanding Biological Models
Future research should prioritize cross-species testing and 3D organoid models to validate bioactivity across diverse systems. Pharmacokinetic profiling in vivo will clarify bioavailability and metabolite formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume